Mogroside III is a cucurbitane-type triterpenoid triglycoside found in the fruits of Siraitia grosvenorii Swingle, commonly known as Luo Han Guo or monk fruit. [, , , , ] This plant, belonging to the Cucurbitaceae family, has a history of use in traditional Chinese medicine. [, ] Mogroside III is one of the primary sweet components of the fruit, although its sweetness is considered less intense compared to other mogrosides like Siamenoside I. [, ]
Mogroside III acts as a precursor for the synthesis of other mogrosides, particularly the sweeter varieties like Mogroside V. [, ] This conversion process, often facilitated by enzymes like glycosyltransferases, is crucial for enhancing the sweetness and overall quality of monk fruit. []
Mogroside III is primarily sourced from the monk fruit, which is native to southern China and has been used in traditional medicine for centuries. The fruit is processed to extract mogrosides, with Mogroside III A1 being one of the most studied variants due to its significant sweetness and biological activities.
Mogroside III A1 is classified as a triterpene glycoside. It is one of several mogrosides identified in monk fruit, including Mogroside V and Mogroside IV. The classification is based on its chemical structure, which includes a triterpene backbone and multiple sugar units.
The synthesis of Mogroside III A1 can be achieved through both extraction from natural sources and synthetic methods. The extraction process involves:
In addition to natural extraction, biotransformation methods using enzymes have been developed to synthesize mogrosides from simpler precursors like mogrol. Enzymatic pathways involving glycosyltransferases play a crucial role in converting mogrol into various mogrosides, including Mogroside III A1 .
The enzymatic synthesis often utilizes uridine-5'-diphospho (UDP)-dependent glycosyltransferases for glycosylation reactions. For instance, researchers have identified specific enzymes that facilitate the conversion of mogrol into different glycosylated forms, enhancing yield and specificity .
Mogroside III A1 features a complex molecular structure characterized by a triterpene core (mogrol) with multiple glucose units attached through β-linkages. Its molecular formula is , indicating it contains 48 carbon atoms, 82 hydrogen atoms, and 19 oxygen atoms.
Mogroside III A1 participates in several chemical reactions typical of glycosides:
These reactions can lead to the formation of other mogrosides or degradation products depending on the conditions applied (e.g., temperature, pH). Hydrolysis is particularly significant in the context of digestion and bioavailability of mogrosides when consumed .
Mogroside III A1 exerts its biological effects primarily through interaction with various biochemical pathways:
Research indicates that Mogroside III A1 can significantly reduce oxidative stress markers and improve metabolic profiles in diabetic models .
Mogroside III A1 has several applications in both food science and pharmacology:
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